molecular formula C10H9NO3 B3328067 2-Ethoxy-4H-3,1-benzoxazin-4-one CAS No. 41470-88-6

2-Ethoxy-4H-3,1-benzoxazin-4-one

Katalognummer B3328067
CAS-Nummer: 41470-88-6
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: LNKMWCFXYLCVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-4H-3,1-benzoxazin-4-one is a compound that has been used in the synthesis of some quinazolinone derivatives . It is known to react with various nitrogen nucleophiles, such as ethanolamine, aromatic amines, and amino acids . This compound is considered as a semiacid anhydride and undergoes many of the reactions of true acid anhydrides, but at a slower rate .


Synthesis Analysis

The synthesis of 2-Ethoxy-4H-3,1-benzoxazin-4-one involves interactions with various nitrogen nucleophiles . The reactions of 2-thoxy-(3H)-quinazolin-4-one with ethyl chloroformate, phosphorus pentasulfide, chloroacetyl chloride, and phosphorus oxychloride have also been investigated .


Molecular Structure Analysis

The structures of all the novel quinazoline and quinazolinone derivatives, obtained by heterocyclic ring opening and ring closure, were inferred by the IR, MS, and 1H-NMR spectral analysis .


Chemical Reactions Analysis

2-Ethoxy-4H-3,1-benzoxazin-4-one reacts with various nitrogen nucleophiles . Similar reactions of 2-ethoxy-4-chloroquinazoline with hydrazine hydrate and thiosemicarbazide have been introduced .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazolinone Derivatives

2-Ethoxy-4H-3,1-benzoxazin-4-one is used in the synthesis of some quinazolinone derivatives . These derivatives have been found to exhibit antimicrobial activity .

Antimicrobial Activity

The quinazolinone derivatives synthesized from 2-Ethoxy-4H-3,1-benzoxazin-4-one have been screened for antimicrobial activity against Gram-negative and Gram-positive bacteria as well as fungi .

Elastase Inhibitor

Some derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as elastase inhibitors . Elastase is an enzyme that breaks down elastin, a key component of the extracellular matrix in tissues.

Anti-neoplastic Agent

Certain derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as anti-neoplastic agents . These agents inhibit the growth of neoplasms (abnormal growth of tissue).

Enzyme Inhibitor

2-Ethoxy-4H-3,1-benzoxazin-4-one derivatives have been used as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be beneficial in the treatment of various diseases.

Protease Inhibitor

Some derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have been used as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and their inhibitors can be used in the treatment of diseases such as HIV.

Fungicidal Properties

2-Ethoxy-4H-3,1-benzoxazin-4-one derivatives have been found to have fungicidal properties . They can be used to kill or inhibit the growth of fungi.

Industrial Applications

The derivatives of 2-Ethoxy-4H-3,1-benzoxazin-4-one have shown a wide spectrum of industrial applications . However, the specific industries and applications were not detailed in the sources.

Zukünftige Richtungen

The future directions of 2-Ethoxy-4H-3,1-benzoxazin-4-one research could involve further exploration of its reactions with various nucleophiles and its potential applications in the synthesis of novel quinazoline and/or quinazolinones which have biological activity .

Eigenschaften

IUPAC Name

2-ethoxy-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-13-10-11-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKMWCFXYLCVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4H-3,1-benzoxazin-4-one

Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (0.1 mol., 13.71 gm) in dry pyridine (100 ml) at room temperature under anhydrous conditions was added ethyl chloroformate (4 equiv., 38.25 ml) in a dropwise manner over 15 minutes. After stirring for 2 hours, excess pyridine was removed under reduced pressure at 40° C. (bath temperature) and the residue was stirred vigorously in ice cold water (250 ml) for 15 minutes. The pale yellow powder was collected by filtration, washed with water (100 ml), and air-dried to give 18.6 gm of crude product. The crude product was treated with active charcoal (2 gm) in ethyl acetate (150 ml) to afford a white solid after removal of solvent. Recrystallization from EtOAc-ether gave 17.02 (89%) of the title compound, 2-ethoxy-4H-3,1-benzoxazin-4-one, as colorless crystals; m.p. 88°-90.5° C.; IR (KBr): νmax 1760 cm-1 (C=O), 1630 cm-1 (C=N); H'NMR (CDCl3); δ1.46 ppm (t, J=7.1 Hz, 3H,)CH2CH3), 4.53 ppm (q, J=7.1 Hz, 2H, OCH2CH3), 7.30-8.20 ppm (m, 4H, aromatic protons).
Quantity
13.71 g
Type
reactant
Reaction Step One
Quantity
38.25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4H-3,1-benzoxazin-4-one
Reactant of Route 2
2-Ethoxy-4H-3,1-benzoxazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.